molecular formula C12H17Cl2FN2 B15064297 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

Cat. No.: B15064297
M. Wt: 279.18 g/mol
InChI Key: MHLKLDKARLRNCC-UHFFFAOYSA-N
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Description

10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a fluorinated derivative of the pyrazino-isoquinoline scaffold, characterized by a fused bicyclic structure with a fluorine substituent at the 10-position. The dihydrochloride salt enhances solubility and stability, common in pharmaceutical formulations. The free base molecular formula is C₁₂H₁₄FN₂, with an exact mass of 206.1219 g/mol . Its dihydrochloride form increases molecular weight to approximately 277.92 g/mol (calculated as free base + 2HCl).

Properties

Molecular Formula

C12H17Cl2FN2

Molecular Weight

279.18 g/mol

IUPAC Name

10-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride

InChI

InChI=1S/C12H15FN2.2ClH/c13-10-2-1-9-3-5-15-6-4-14-8-12(15)11(9)7-10;;/h1-2,7,12,14H,3-6,8H2;2*1H

InChI Key

MHLKLDKARLRNCC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCNCC2C3=C1C=CC(=C3)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Key Reaction Table:

StepReagents/ConditionsProduct IntermediateYield (%)
1POCl₃, 110°C, 6hChlorinated precursor65-70
2DAST, DCM, -20°CFluorinated intermediate55-60
3HCl gas, EtOHFinal dihydrochloride85-90

Functional Group Transformations

The compound undergoes selective modifications at its secondary amine and fluorine positions:

  • Methylation : Reacts with formaldehyde/formic acid (Eschweiler-Clarke conditions) to form N-methyl derivatives

  • Hydroxyethylation : Ethylene oxide in benzene/water produces N-(β-hydroxyethyl) analogs (m.p. 240–241°C)

  • Reduction : NaBH₄ or LiAlH₄ reduces carbonyl groups in related analogs to alcohols

Catalytic Reactions

  • Hydrogenation : Pd/C-mediated hydrogenation under 50 psi H₂ reduces double bonds in unsaturated analogs

  • Oxidation : KMnO₄ in acidic conditions oxidizes methyl groups to carboxylic acids in structurally similar compounds

Comparative Reactivity with Analogs

The 10-fluoro substitution significantly alters reactivity compared to non-fluorinated versions:

Reaction Type10-Fluoro AnalogNon-Fluorinated Analog
SNAr Reactivity EnhancedMinimal
Lipophilicity (LogP) 2.11.4
Acid Stability Stable at pH 2–6Degrades below pH 3

Data shows the fluorine atom increases electrophilicity at the 10-position, enabling regioselective modifications.

Degradation Pathways

  • Hydrolytic Degradation : Rapid decomposition in alkaline conditions (pH > 9) via ring-opening

  • Thermal Stability : Decomposes above 250°C, releasing HCl and forming charred residues

Industrial Purification Methods

TechniqueConditionsPurity Achieved
Crystallization Ethanol/water (3:1), -20°C≥98%
Distillation Vacuum (0.005 mmHg), 150°C95%
Chromatography Silica gel, CH₂Cl₂:MeOH (9:1)99%

Scientific Research Applications

10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The pyrazino-isoquinoline core allows diverse substitutions, influencing pharmacological properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula (Free Base) Molecular Weight (Free Base) Key Properties/Activities Reference
10-Fluoro-... dihydrochloride 10-F C₁₂H₁₄FN₂·2HCl 277.92 g/mol Hypothesized CNS/ion channel activity
10-Methyl-... 10-CH₃ C₁₃H₁₈N₂ 202.30 g/mol Structural analog; no reported activity
10-Chloro-... 10-Cl C₁₂H₁₅ClN₂ 222.71 g/mol Versatile scaffold for drug design
cis-2-Methyl-7-phenyl-... (7a) 2-CH₃, 7-Ph C₁₉H₂₀N₂ 276.38 g/mol Atypical antidepressant activity
Compound a (Praziquantel derivative) 2-Benzoyl, 4-oxo C₂₀H₁₇FN₂O₂ 336.36 g/mol Modulates voltage-operated Ca²⁺ channels

Pharmacological and Functional Insights

  • Antidepressant Activity : The cis-2-methyl-7-phenyl analog (7a) demonstrated potent atypical antidepressant effects, with activity residing in the (+)-S,S enantiomer . This highlights the importance of stereochemistry and aryl substitutions in CNS targeting.
  • Scaffold Versatility : The 10-Chloro analog is marketed as a "versatile small molecule scaffold," indicating utility in combinatorial chemistry for diverse targets .

Substituent Effects

  • Chlorine (10-Cl) : Larger size may reduce solubility but increase lipophilicity, affecting membrane permeability .
  • Phenyl/Methyl Groups : The 7-phenyl group in 7a contributes to hydrophobic interactions with CNS targets, while methyl groups (e.g., 2-CH₃) influence conformational rigidity .

Biological Activity

10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds that exhibit a diverse range of biological activities. Its molecular formula is C₁₃H₁₄Cl₂FN₃, and it has a molecular weight of approximately 295.63578 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazinoisoquinolines exhibit promising anticancer properties. For instance:

  • Cytotoxicity : Compounds similar to 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline have shown cytotoxic effects against various cancer cell lines such as HepG2 and EACC. The cytotoxicity was evaluated using assays like the resazurin assay and caspase activity assays to assess apoptotic pathways .

2. Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Studies have indicated that pyrazino derivatives can scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated significant antioxidant activity through DPPH radical scavenging tests .

3. Neuropharmacological Effects

There is growing evidence suggesting that compounds in this class may influence neurotransmitter systems:

  • Triple Reuptake Inhibition : Similar compounds have been identified as potent inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT). This mechanism suggests potential antidepressant-like effects in animal models .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against HepG2 cells with IC50 values in the low micromolar range.
Study BAntioxidant PropertiesShowed effective radical scavenging ability with IC50 values comparable to standard antioxidants like vitamin C.
Study CNeuropharmacological EffectsIdentified as a potential triple reuptake inhibitor with efficacy in animal models for depression at doses as low as 0.3 mg/kg .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazinoisoquinoline framework can enhance or diminish its pharmacological effects:

  • Fluorination : The presence of fluorine at the 10-position has been linked to improved binding affinity for target receptors involved in neurotransmission .

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